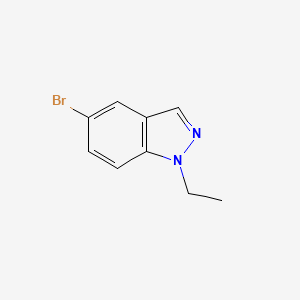
5-溴-1-乙基-1H-吲唑
描述
5-Bromo-1-ethyl-1H-indazole (BEI) is an organic compound belonging to the family of indazole derivatives. It is a white solid with a molar mass of 231.12 g/mol and a melting point of 203–204 °C. BEI is a versatile compound with various applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. It is used in the synthesis of various biologically active compounds such as indazole-3-carboxamides and indazole-3-carboxamides. BEI is also used as a starting material for the preparation of several heterocyclic compounds.
科学研究应用
化学合成
5-溴-1H-吲唑是合成各种吲唑衍生物的有用化学中间体 . 它可用于制备具有多种官能团的多种化合物,然后可对其进行评估以确定其各种生物活性 .
药物发现
吲唑衍生物,包括基于 5-溴-1H-吲唑的衍生物,是药物发现中的重要支架 . 它们已被发现具有广泛的药理活性,例如抗炎、抗心律失常、抗肿瘤、抗真菌、抗菌和抗 HIV 活性 .
抗癌研究
一些从 5-溴-1H-吲唑合成的 N-苯基-1H-吲唑-1-甲酰胺,对各种肿瘤细胞系显示出有希望的体外抗增殖活性 . 这表明其在开发新型抗癌药物方面具有潜在应用。
抗菌研究
一系列新型 4-溴-1H-吲唑衍生物已被开发为丝状温度敏感蛋白 Z (FtsZ) 的潜在抑制剂,FtsZ 是细菌细胞分裂的必需蛋白 . 这些化合物对革兰氏阳性和革兰氏阴性细菌的各种表型显示出抗菌活性 .
抗真菌研究
吲唑衍生物也被发现具有抗真菌活性 . 因此,5-溴-1H-吲唑有可能用于合成新型抗真菌剂。
抗心律失常研究
吲唑衍生物显示出抗心律失常活性 , 这表明 5-溴-1H-吲唑可用于开发新型抗心律失常药物。
作用机制
Target of Action
It’s worth noting that indazole derivatives, which include 5-bromo-1-ethyl-1h-indazole, have been found to interact with a variety of biological targets . For instance, some indazole derivatives have been reported to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some indazole derivatives can inhibit enzymatic activities, leading to changes in biochemical pathways .
Biochemical Pathways
For instance, some indazole derivatives can inhibit the oxidation of arachidonic acid, a key process in the inflammatory response .
Result of Action
Indazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化分析
Biochemical Properties
5-Bromo-1-ethyl-1H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 5-bromo-1-ethyl-1H-indazole and these enzymes can lead to the inhibition of enzyme activity, thereby altering the metabolic processes within the cell .
Cellular Effects
The effects of 5-bromo-1-ethyl-1H-indazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-bromo-1-ethyl-1H-indazole can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, leading to changes in cellular growth and division .
Molecular Mechanism
At the molecular level, 5-bromo-1-ethyl-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, 5-bromo-1-ethyl-1H-indazole can inhibit the activity of kinases, which are enzymes that play a critical role in phosphorylation processes. This inhibition can result in altered phosphorylation states of proteins, thereby affecting downstream signaling pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-1-ethyl-1H-indazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-bromo-1-ethyl-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-bromo-1-ethyl-1H-indazole vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, 5-bromo-1-ethyl-1H-indazole can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .
Metabolic Pathways
5-Bromo-1-ethyl-1H-indazole is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within the cell. These changes can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-bromo-1-ethyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters. Once inside the cell, 5-bromo-1-ethyl-1H-indazole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-bromo-1-ethyl-1H-indazole is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 5-bromo-1-ethyl-1H-indazole can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within the cell can determine its biological effects and therapeutic potential .
属性
IUPAC Name |
5-bromo-1-ethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHKDBOSJPQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626444 | |
| Record name | 5-Bromo-1-ethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-96-2 | |
| Record name | 5-Bromo-1-ethyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-ethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
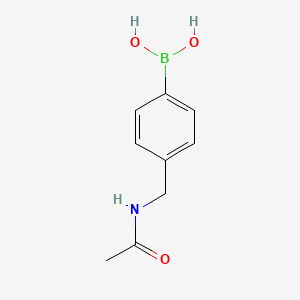
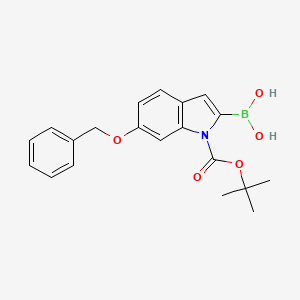


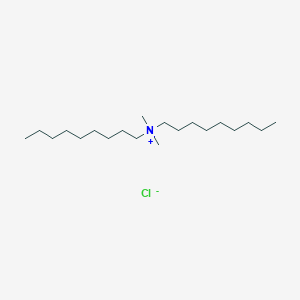




![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)
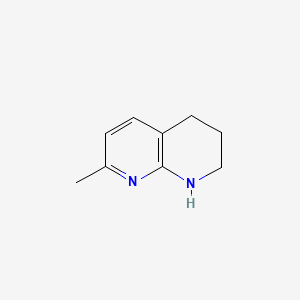

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)

